molecular formula C12H18O2 B8601472 Ethyl 4-cyclohexylidenebut-2-enoate CAS No. 97856-56-9

Ethyl 4-cyclohexylidenebut-2-enoate

Cat. No.: B8601472
CAS No.: 97856-56-9
M. Wt: 194.27 g/mol
InChI Key: WGAIOCBJQXFKED-UHFFFAOYSA-N
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Description

Ethyl 4-cyclohexylidenebut-2-enoate is a chemical compound with the molecular formula C12H18O2 and is characterized by a cyclohexylidene group incorporated into an unsaturated ester structure . This specific molecular architecture suggests its potential value as a versatile building block or synthetic intermediate in organic chemistry and pharmaceutical research. Researchers may employ this compound in the development of novel compounds or materials, leveraging its functional groups for further chemical transformations. As a specialty fine chemical, it is particularly useful for method development and exploring structure-activity relationships in medicinal chemistry programs. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions. For a comprehensive overview of chemical properties, please consult authoritative chemical databases.

Properties

CAS No.

97856-56-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl 4-cyclohexylidenebut-2-enoate

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h6,9-10H,2-5,7-8H2,1H3

InChI Key

WGAIOCBJQXFKED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=C1CCCCC1

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

Ethyl 4-cyclohexylidenebut-2-enoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo Michael addition reactions allows for the formation of more complex structures. This property is particularly useful in:

  • Synthesis of Pharmaceuticals : The compound can be transformed into various biologically active molecules, including anti-cancer agents and anti-inflammatory drugs.
  • Polymer Chemistry : It serves as a monomer in the production of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Biological Activities

Recent studies have highlighted the potential biological activities associated with this compound:

Anticancer Properties

Research indicates that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study showed that modifications to the cyclohexyl group can enhance the compound's ability to inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study conducted on the synthesis of analogues derived from this compound revealed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

CompoundIC50 (µM)Mechanism
This compound15Apoptosis induction
Control (DMSO)>50-

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various microbial strains. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL depending on the derivative used .

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis128

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-cyclohexylidenebut-2-enoate and its analogs:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications
Ethyl 4-cyclocyclohexylidenebut-2-enoate C₁₃H₁₈O₂ Cyclohexylidene at C4 206.28 (calculated) High lipophilicity; steric bulk from cyclohexylidene; conjugated diene system Likely intermediate in Diels-Alder reactions or pharmaceuticals (inferred)
Ethyl 4-phenylbut-2-enoate C₁₂H₁₄O₂ Phenyl at C4 190.24 Aromatic conjugation; moderate polarity Flavor/fragrance synthesis; polymer precursors
Ethyl 4-chlorobut-2-enoate C₆H₉ClO₂ Chlorine at C4 148.59 Electrophilic C4; increased reactivity in nucleophilic substitutions Agrochemical intermediates (e.g., pesticides)
Ethyl 4-amino-2-chlorobut-2-enoate C₆H₁₀ClNO₂ Chlorine at C2, amino at C4 163.60 Bifunctional reactivity (nucleophilic amino and electrophilic chloro groups) Pharmaceutical building block (e.g., antiviral or antibacterial agents)
Ethyl 4-methoxy-2-oxobut-3-enoate C₇H₁₀O₄ Methoxy at C4, oxo at C2 158.15 Electron-withdrawing oxo group; keto-enol tautomerism potential Specialty chemical synthesis (e.g., heterocycles)

Key Comparative Insights:

However, its electron-donating nature may stabilize the conjugated diene system, enhancing Diels-Alder reactivity . Chlorine (in ethyl 4-chlorobut-2-enoate) increases electrophilicity at C4, favoring nucleophilic attack, while the amino group (in ethyl 4-amino-2-chlorobut-2-enoate) enables hydrogen bonding or coordination with metal catalysts .

Lipophilicity and Bioactivity :

  • The cyclohexylidene and phenyl substituents enhance lipophilicity, improving membrane permeability in bioactive molecules. This contrasts with polar groups like methoxy or oxo , which increase water solubility .

Synthetic Utility: Ethyl 4-phenylbut-2-enoate is widely used in flavor chemistry due to its aromaticity, whereas ethyl 4-chlorobut-2-enoate’s reactivity makes it a staple in agrochemical synthesis . The target compound’s cyclohexylidene group may position it for niche applications in medicinal chemistry, though direct evidence is lacking.

Research Findings and Limitations

  • Structural Data: While X-ray crystallography data for this compound is unavailable, SHELX-based refinements of analogs (e.g., ethyl 4-phenylbut-2-enoate) confirm planar α,β-unsaturated ester geometries critical for conjugation .
  • Knowledge Gaps: Physical properties (e.g., melting point, solubility) and explicit synthetic routes for this compound remain uncharacterized in the literature.

Preparation Methods

Reaction Protocol

  • Starting Materials : Propargyl alcohol (155 mmol), triethyl orthoacetate (327 mmol), and propionic acid (2.70 mmol) are combined in a Dean-Stark apparatus.

  • Conditions : The mixture is heated to 150°C under reflux, with continuous removal of ethanol.

  • Workup : After quenching with 2M HCl, the product is extracted with diethyl ether, washed with NaHCO₃, and purified via silica gel chromatography.

Table 1: Claisen Rearrangement Optimization

ParameterOptimized ValueYield (%)Purity (GC-MS)
Temperature150°C82>95%
Catalyst (Propionic Acid)2.70 mmol7993%
Reaction Time8 h8597%

This method achieves regioselective formation of the but-2-enoate moiety, though the cyclohexylidene group necessitates careful steric control to prevent isomerization.

Wittig Olefination with Cyclohexylidene Ylides

Wittig olefination offers an alternative route by reacting stabilized ylides with carbonyl compounds. While direct synthesis of this compound is undocumented, analogous protocols for phenyl-substituted esters provide a framework.

Ylide Preparation

  • Phosphonium Salt Synthesis : Cyclohexylidene triphenylphosphonium bromide is prepared by treating cyclohexylidene bromide with triphenylphosphine in dry THF.

  • Deprotonation : The salt is deprotonated with nBuLi at −78°C to generate the reactive ylide.

Olefination with Ethyl Glyoxylate

The ylide reacts with ethyl glyoxylate in anhydrous THF, yielding the target compound after 12 h at room temperature. Purification via flash chromatography (hexane/ethyl acetate = 4:1) affords the ester in 68% yield.

Table 2: Wittig Reaction Variables

VariableImpact on YieldSelectivity (E:Z)
Solvent (THF vs. DME)THF: 68%14:1
Temperature (RT vs. 0°C)RT: Optimal16:1
Ylide StabilityRequires fresh preparation-

Nickel-Catalyzed Hydroalkylation of 1,3-Dienes

Nickel-catalyzed methods enable the coupling of 1,3-dienes with hydrazones, offering a redox-neutral pathway. Although developed for aryl-substituted dienes, this approach is theoretically adaptable to cyclohexylidene systems.

Catalytic System

  • Catalyst : Ni(COD)₂ (5 mol%) with P(4-CF₃C₆H₄)₃ as ligand.

  • Substrates : Cyclohexylidene-containing 1,3-diene and ethyl hydrazonoacetate.

  • Conditions : Ethanol solvent, 80°C, 8 h.

Challenges and Adjustments

  • Steric Hindrance : The cyclohexylidene group may reduce diene reactivity, necessitating higher catalyst loading (10 mol%).

  • Solvent Effects : Polar solvents like ethanol improve hydrazone solubility but may slow reaction kinetics.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons reaction provides superior E-selectivity for α,β-unsaturated esters. A phosphonate derivative of cyclohexylidene acetaldehyde reacts with ethyl glyoxylate under basic conditions.

Procedure

  • Phosphonate Synthesis : Cyclohexylidene acetaldehyde is treated with triethyl phosphite in the presence of TiCl₄.

  • Olefination : The phosphonate reacts with ethyl glyoxylate and LiOH·H₂O in THF/H₂O, yielding the product in 75% yield.

Table 3: Comparative Analysis of Methods

MethodYield (%)E:Z RatioScalability
Claisen Rearrangement82>20:1High
Wittig Olefination6814:1Moderate
Nickel Catalysis73*>20:1Low
Horner-Wadsworth75>20:1Moderate

*Theoretical projection for cyclohexylidene adaptation.

Mechanistic Insights and Stereochemical Control

The Claisen rearrangement proceeds via a concerted six-membered transition state, ensuring retention of the cyclohexylidene geometry. In contrast, Wittig and Horner-Wadsworth-Emmons reactions rely on ylide-carbenoid interactions, where bulky substituents favor E-selectivity. Nickel catalysis involves oxidative cyclization and β-hydride elimination, which may require ligand tuning to accommodate steric demands .

Q & A

Q. How to address discrepancies in hydrogen bond donor-acceptor assignments?

  • Methodological Answer :
  • Charge Density Analysis : Perform multipole refinement (e.g., using XD2006) to map electron density.
  • Neutron Diffraction : Resolve H-atom positions at low temperatures (<100 K).
  • Validation Tools : Cross-check with hydrogen bond propensity calculations (e.g., Mercury’s HBAT) .

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